LSD1 Biochemical Selectivity: Target Compound vs. Close Analog Lacking 5-NH₂
In a focused LSD1 screen of InterBioScreen benzimidazoles, the 5-amino-2-methyl analog (BB_SC-8926, the target compound) exhibited a Kd of 350 nM for recombinant human LSD1 by microscale thermophoresis, whereas the des-5-amino analog (1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazole) showed no detectable binding (Kd >10 µM) [1]. This >28-fold difference in binding affinity demonstrates that the 5-NH₂ group is a critical affinity determinant for LSD1 engagement.
| Evidence Dimension | LSD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 350 nM |
| Comparator Or Baseline | 1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazole (Kd >10,000 nM) |
| Quantified Difference | >28-fold improvement in Kd |
| Conditions | Human recombinant LSD1 (aa 157–852), E. coli BL21(DE3) expression, microscale thermophoresis assay |
Why This Matters
Researchers requiring LSD1 inhibition in biochemical assays should select the 5-amino-substituted compound rather than the des-amino analog to ensure measurable target engagement.
- [1] BindingDB Entry BDBM50441978 (CHEMBL2334501). Kd = 350 nM for LSD1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50441978 (accessed 2026-05-09). View Source
